4-{3-[(2-Chloro-6-fluorobenzyl)oxy]phenyl}-2-pyrimidinamine
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Overview
Description
4-{3-[(2-Chloro-6-fluorobenzyl)oxy]phenyl}-2-pyrimidinamine is a chemical compound with the molecular formula C₁₇H₁₃ClFN₃O. It is known for its unique structure, which includes a pyrimidine ring substituted with a phenyl group and a 2-chloro-6-fluorobenzyl ether moiety.
Preparation Methods
The synthesis of 4-{3-[(2-Chloro-6-fluorobenzyl)oxy]phenyl}-2-pyrimidinamine typically involves multiple steps, starting with the preparation of key intermediates. One common synthetic route includes the following steps:
Preparation of 2-Chloro-6-fluorobenzyl alcohol: This intermediate is synthesized by the reduction of 2-chloro-6-fluorobenzaldehyde using a reducing agent such as sodium borohydride.
Formation of 2-Chloro-6-fluorobenzyl bromide: The alcohol is then converted to the corresponding bromide using phosphorus tribromide.
Synthesis of this compound: The final compound is obtained by reacting 2-chloro-6-fluorobenzyl bromide with 4-(3-hydroxyphenyl)-2-pyrimidinamine under basic conditions.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of scalable reaction conditions and equipment.
Chemical Reactions Analysis
4-{3-[(2-Chloro-6-fluorobenzyl)oxy]phenyl}-2-pyrimidinamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chloro or fluoro groups are replaced by other nucleophiles such as amines or thiols.
Coupling Reactions: It can also undergo coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds with other aromatic or aliphatic groups
Scientific Research Applications
4-{3-[(2-Chloro-6-fluorobenzyl)oxy]phenyl}-2-pyrimidinamine has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases such as cancer and inflammatory disorders.
Industry: It is used in the development of new materials and as a precursor in the synthesis of agrochemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of 4-{3-[(2-Chloro-6-fluorobenzyl)oxy]phenyl}-2-pyrimidinamine involves its interaction with specific molecular targets within cells. It is believed to exert its effects by binding to and inhibiting the activity of certain enzymes or receptors, thereby modulating various cellular pathways. The exact molecular targets and pathways involved may vary depending on the specific application and context of use .
Comparison with Similar Compounds
4-{3-[(2-Chloro-6-fluorobenzyl)oxy]phenyl}-2-pyrimidinamine can be compared with other similar compounds, such as:
Lapatinib: A tyrosine kinase inhibitor used in the treatment of breast cancer.
Other Pyrimidine Derivatives: Compounds containing the pyrimidine ring system, which may have varying substituents and biological activities.
The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse applications in scientific research and industry.
Properties
IUPAC Name |
4-[3-[(2-chloro-6-fluorophenyl)methoxy]phenyl]pyrimidin-2-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13ClFN3O/c18-14-5-2-6-15(19)13(14)10-23-12-4-1-3-11(9-12)16-7-8-21-17(20)22-16/h1-9H,10H2,(H2,20,21,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OWABNTQCLHYKEQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OCC2=C(C=CC=C2Cl)F)C3=NC(=NC=C3)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13ClFN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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